2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI)
Beschreibung
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
179685-23-5 |
|---|---|
Molekularformel |
C5H10N2S |
Molekulargewicht |
130.209 |
IUPAC-Name |
3-methyl-3,6-dihydro-2H-1,4-thiazin-5-amine |
InChI |
InChI=1S/C5H10N2S/c1-4-2-8-3-5(6)7-4/h4H,2-3H2,1H3,(H2,6,7) |
InChI-Schlüssel |
KFXPSILHYBPXAH-UHFFFAOYSA-N |
SMILES |
CC1CSCC(=N1)N |
Synonyme |
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) typically involves the cyclization of chalcones with diphenylthiourea in ethanol, using potassium hydroxide and a few drops of piperidine as a catalyst . This method is part of a broader category of green synthesis techniques that aim to minimize the use of hazardous substances and reduce environmental impact.
Industrial Production Methods
While specific industrial production methods for 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
